(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol
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Overview
Description
(4-Methoxybicyclo[222]octan-1-yl)methanol is an organic compound with the molecular formula C10H18O2 It is a bicyclic structure featuring a methoxy group and a hydroxymethyl group attached to the bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of bicyclo[2.2.2]oct-1-ene with methanol in the presence of a catalyst. The reaction proceeds through a series of steps including the formation of an intermediate bicyclic ether, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of (4-Methoxybicyclo[2.2.2]octan-1-yl)aldehyde or (4-Methoxybicyclo[2.2.2]octan-1-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxybicyclo[2.2.2]octan-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
- (4-Hydroxybicyclo[2.2.2]octan-1-yl)methanol
- (4-Phenylbicyclo[2.2.2]octan-1-yl)methanol
Uniqueness
(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.2]octanyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADLGQZPTBBSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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